REACTION_CXSMILES
|
Br[CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[C:9]([Cl:11])[N:8]=[C:7](Cl)[N:6]=1.C([O-])([O-])=[O:14].[K+].[K+]>O1CCOCC1.O>[Cl:11][C:9]1[CH:10]=[C:5]2[NH:4][CH2:3][CH2:2][N:6]2[C:7](=[O:14])[N:8]=1 |f:1.2.3|
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Name
|
N-(2-bromoethyl)-2,6-dichloropyrimidin-4-amine
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCCNC1=NC(=NC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 70° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
directly used into next step without further purification
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2N(C(N1)=O)CCN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |